molecular formula C13H7Cl3N2S B11953152 2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- CAS No. 89983-58-4

2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl-

Katalognummer: B11953152
CAS-Nummer: 89983-58-4
Molekulargewicht: 329.6 g/mol
InChI-Schlüssel: ALYGEKSQPIKGNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of three chlorine atoms and a phenyl group attached to the benzothiadiazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with sulfur and a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired benzothiadiazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiadiazine ring .

Wissenschaftliche Forschungsanwendungen

2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- is unique due to the presence of three chlorine atoms and a phenyl group, which confer distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

89983-58-4

Molekularformel

C13H7Cl3N2S

Molekulargewicht

329.6 g/mol

IUPAC-Name

5,6,7-trichloro-3-phenyl-2H-1,2,4-benzothiadiazine

InChI

InChI=1S/C13H7Cl3N2S/c14-8-6-9-12(11(16)10(8)15)17-13(18-19-9)7-4-2-1-3-5-7/h1-6H,(H,17,18)

InChI-Schlüssel

ALYGEKSQPIKGNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3SN2)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.